

Stachyose Tetrahydrate (CAS No. 10094-58-3): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Stachyose tetrahydrate

Cat. No.: B8023824

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Abstract

Stachyose tetrahydrate, a naturally occurring tetrasaccharide, is gaining significant attention in the scientific community for its potential therapeutic applications. As a functional oligosaccharide, it primarily acts as a prebiotic, modulating the gut microbiota and influencing various physiological processes. This technical guide provides an in-depth overview of the physicochemical properties, biological activities, and underlying mechanisms of action of **stachyose tetrahydrate**. Detailed experimental protocols for its analysis and evaluation are also presented to facilitate further research and development.

Physicochemical Properties

Stachyose tetrahydrate is a white to off-white crystalline powder with a slightly sweet taste.[1]
[2] It is a non-reducing sugar, stable under acidic and high-temperature conditions.[3] Its structure consists of two α -D-galactose units, one α -D-glucose unit, and one β -D-fructose unit.
[4][5][6]

Table 1: Physicochemical Properties of **Stachyose Tetrahydrate**

Property	Value	Reference(s)
CAS Number	10094-58-3	[1][7]
Molecular Formula	C ₂₄ H ₄₂ O ₂₁ ·4H ₂ O	[7][8]
Molecular Weight	738.64 g/mol	[1][8][9]
Appearance	White to off-white crystalline powder	[1]
Melting Point	95-105 °C	[1][10]
Solubility	Soluble in water. Slightly soluble in DMSO and Methanol.	[1][11]
Optical Rotation	+133° (c=5, H ₂ O)	[1]
Sweetness	Approximately 28% that of sucrose	[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **stachyose tetrahydrate**.

Table 2: Spectroscopic Data for Stachyose

Technique	Key Observations/Data	Reference(s)
^1H -NMR	Complex spectrum with multiple overlapping signals in the carbohydrate region (approx. 3.5-5.5 ppm). Anomeric protons are typically found in the downfield region.	[12][13]
^{13}C -NMR	Resonances for anomeric carbons appear in the 90-110 ppm region. Other carbon signals are found between 60-85 ppm.	[12]
Mass Spectrometry	ESI-MS (Negative Ion Mode): $[\text{M-H}]^-$ at m/z 665.2.	[12]
FTIR	Characteristic broad O-H stretching band and C-O stretching vibrations typical of carbohydrates.	[13]

Biological Activity and Mechanism of Action

The primary biological role of stachyose is as a prebiotic, influencing the composition and metabolic activity of the gut microbiota. It also exhibits direct effects on certain cell types, including cancer cells.

Prebiotic Effects on Gut Microbiota

Stachyose is not hydrolyzed by human digestive enzymes and reaches the colon intact, where it is selectively fermented by beneficial bacteria.[3]

- **Stimulation of Beneficial Bacteria:** In vitro and in vivo studies have demonstrated that stachyose significantly promotes the growth of beneficial bacteria such as Bifidobacterium, Lactobacillus, Faecalibacterium, and Akkermansia.[7][8][14]

- **Inhibition of Pathogenic Bacteria:** Conversely, stachyose has been shown to decrease the abundance of potentially harmful bacteria, including *Escherichia-Shigella* and *Clostridium*.^[7]^[8]
- **Production of Short-Chain Fatty Acids (SCFAs):** Fermentation of stachyose by gut bacteria leads to the production of SCFAs, primarily acetate, propionate, and butyrate.^[8]^[15] These SCFAs contribute to a lower colonic pH, creating an environment that is less favorable for pathogens and providing an energy source for colonocytes.

Anti-Cancer and Apoptotic Effects

Stachyose has been shown to have a direct inhibitory effect on human colon cancer cells.

- **Induction of Apoptosis in Caco-2 Cells:** Stachyose induces apoptosis in Caco-2 human colon adenocarcinoma cells in a dose-dependent manner.^[1]^[3]
- **Mechanism of Apoptosis:** The apoptotic mechanism involves the caspase-dependent mitochondrial pathway.^[1] Stachyose treatment leads to a decrease in the mitochondrial membrane potential, upregulation of the pro-apoptotic protein Bax, and downregulation of the anti-apoptotic protein Bcl-2.^[1] This results in the release of cytochrome C from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, leading to programmed cell death.^[1]^[10]

Table 3: Inhibitory Effects of Stachyose on Caco-2 Cell Proliferation

Stachyose Concentration (mg/mL)	Cell Inhibitory Rate (%)
0.4	15.31 ± 3.20
0.8	28.45 ± 2.10
1.6	40.23 ± 5.70
3.2	55.67 ± 4.50
(Data from a study on Caco-2 cells) ^[1]	

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and biological evaluation of **stachyose tetrahydrate**.

Quantification of Stachyose by HPLC-RID

This method is suitable for the quantification of stachyose in various samples.

- **Chromatographic System:** A High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index Detector (RID).
- **Column:** A carbohydrate analysis column, such as an amino-based or ligand-exchange column (e.g., COSMOSIL Sugar-D, 4.6 x 250 mm).
- **Mobile Phase:** An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).
- **Flow Rate:** 0.5-1.25 mL/min.
- **Column Temperature:** 30-35°C.
- **Injection Volume:** 10-20 µL.
- **Standard Preparation:** Prepare a series of **stachyose tetrahydrate** standards of known concentrations in the mobile phase to generate a calibration curve.
- **Sample Preparation:** Dissolve the sample in the mobile phase, vortex, and filter through a 0.45 µm syringe filter before injection.
- **Quantification:** Compare the peak area of stachyose in the sample to the calibration curve to determine its concentration.

In Vitro Cell Proliferation (MTT) Assay

This assay assesses the effect of stachyose on the viability and proliferation of cells, such as Caco-2.

- **Cell Seeding:** Seed Caco-2 cells in a 96-well plate at a density of 2×10^4 cells/well and incubate for 24 hours.[\[13\]](#)

- **Treatment:** Treat the cells with various concentrations of **stachyose tetrahydrate** dissolved in serum-free medium for the desired duration (e.g., 24, 48, 72 hours). Include untreated control wells.
- **MTT Addition:** Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
- **Solubilization:** Add 100 μL of MTT solvent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Read the absorbance at 570 nm using a microplate reader.
- **Calculation:** Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

- **Cell Treatment:** Treat Caco-2 cells with stachyose as described in the MTT assay protocol.
- **Cell Harvesting:** Harvest the cells by trypsinization and wash with cold PBS.
- **Cell Resuspension:** Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1×10^6 cells/mL.
- **Staining:** To 100 μL of the cell suspension, add 5 μL of FITC-conjugated Annexin V and 1 μL of PI (100 $\mu\text{g/mL}$).
- **Incubation:** Incubate the cells for 15 minutes at room temperature in the dark.
- **Analysis:** Add 400 μL of 1X Annexin V binding buffer and analyze the cells by flow cytometry.

Measurement of Mitochondrial Membrane Potential ($\Delta\Psi\text{m}$) with JC-1

JC-1 is a cationic dye that indicates mitochondrial health.

- **Cell Treatment:** Treat cells with stachyose as previously described. Include a positive control treated with a mitochondrial membrane potential disruptor like CCCP.
- **JC-1 Staining:** Add JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.
- **Washing:** Wash the cells with assay buffer to remove excess dye.
- **Analysis:** Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells with high $\Delta\Psi_m$, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low $\Delta\Psi_m$, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is used to quantify the change in $\Delta\Psi_m$.

Caspase Activity Assay

This assay measures the activity of key apoptotic enzymes, caspases-3 and -9.

- **Cell Lysis:** Lyse the stachyose-treated cells using a lysis buffer provided in a commercial caspase activity assay kit.
- **Protein Quantification:** Determine the protein concentration of the cell lysates.
- **Assay Reaction:** In a 96-well plate, mix the cell lysate with the reaction buffer and the specific colorimetric or fluorometric substrate for caspase-3 (DEVD-pNA) or caspase-9 (LEHD-pNA).
- **Incubation:** Incubate the plate at 37°C for 1-2 hours.
- **Measurement:** Read the absorbance or fluorescence using a microplate reader.
- **Calculation:** Determine the caspase activity based on the signal intensity, normalized to the protein concentration.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of proteins involved in apoptosis.

- **Protein Extraction:** Extract total protein from stachyose-treated and control cells.

- Protein Quantification: Determine the protein concentration of the extracts.
- SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, cytochrome C, cleaved caspase-3, and cleaved caspase-9, as well as a loading control (e.g., β -actin or GAPDH).
- Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize to the loading control to determine relative protein expression.

In Vitro Fecal Fermentation

This model simulates the fermentation of stachyose by the human gut microbiota.

- Fecal Slurry Preparation: Collect fresh fecal samples from healthy donors and prepare a fecal slurry (e.g., 10-20% w/v) in an anaerobic phosphate buffer.
- Fermentation Medium: Prepare a basal nutrient medium that supports the growth of gut bacteria.
- Fermentation Setup: In an anaerobic chamber, add the fecal slurry and **stachyose tetrahydrate** (as the substrate) to the fermentation medium in sealed vessels. Include a control without stachyose.
- Incubation: Incubate the vessels at 37°C for a specified period (e.g., 24-48 hours).

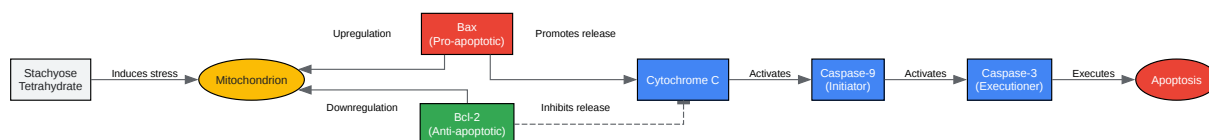
- **Sample Collection:** At different time points, collect samples for microbiota and metabolite analysis.

16S rRNA Gene Sequencing and Analysis

This method is used to characterize the composition of the gut microbiota.

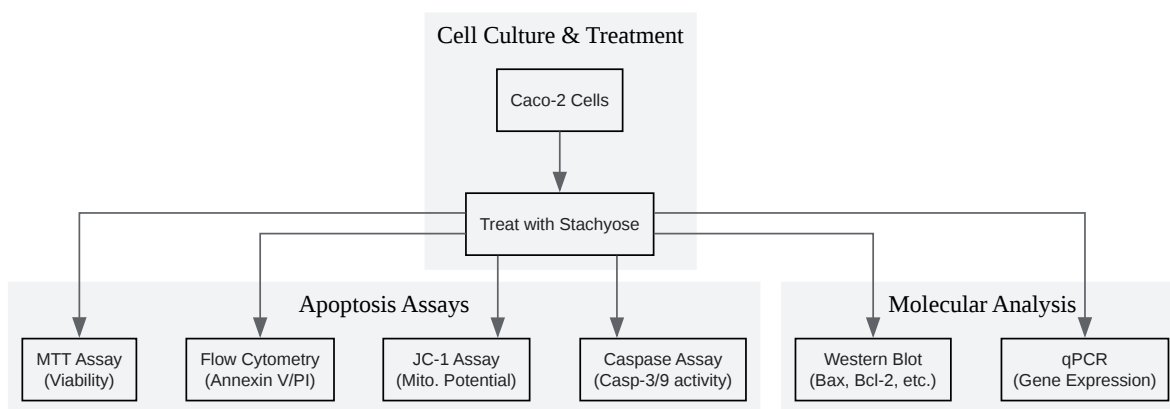
- **DNA Extraction:** Extract total bacterial DNA from the fecal fermentation samples.
- **PCR Amplification:** Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using specific primers.
- **Library Preparation and Sequencing:** Prepare sequencing libraries and perform high-throughput sequencing (e.g., on an Illumina MiSeq platform).
- **Bioinformatic Analysis:**
 - **Quality Filtering:** Filter the raw sequencing reads to remove low-quality sequences.
 - **OTU/ASV Picking:** Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
 - **Taxonomic Assignment:** Assign taxonomy to the OTUs/ASVs using a reference database (e.g., SILVA, Greengenes).
 - **Diversity Analysis:** Calculate alpha-diversity (within-sample diversity) and beta-diversity (between-sample diversity) indices.
 - **Statistical Analysis:** Identify differentially abundant taxa between the stachyose-treated and control groups.

Visualizations



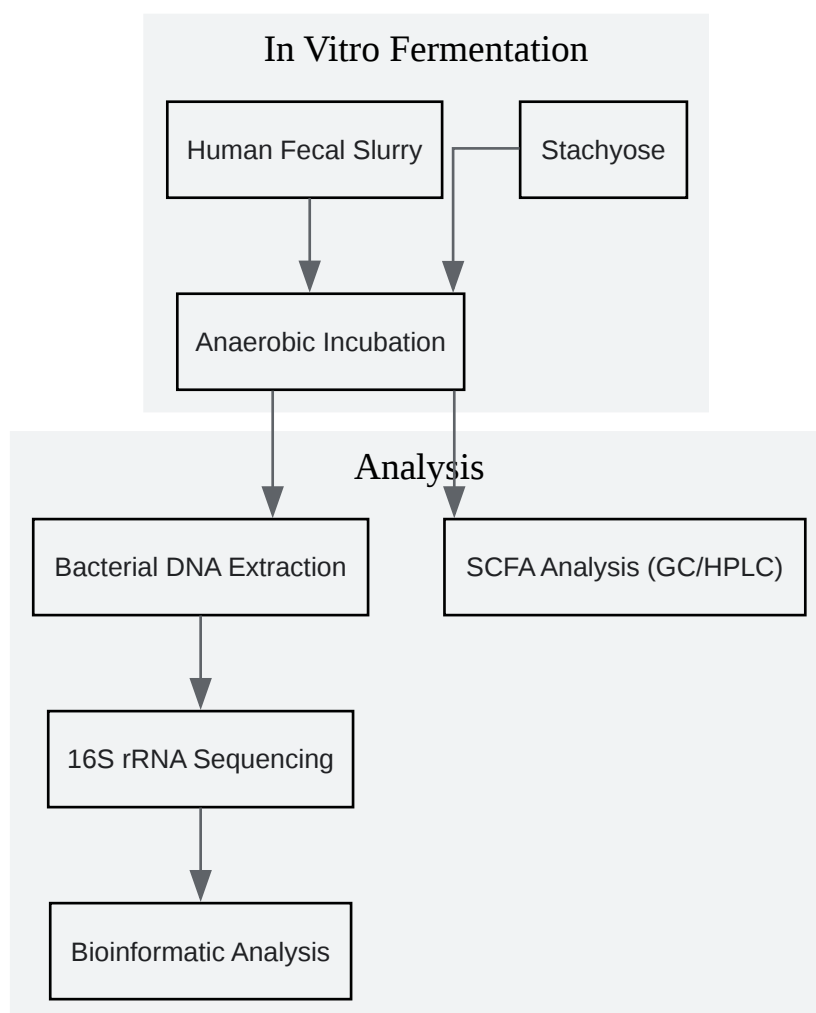
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Caption: Stachyose-induced apoptosis signaling pathway in Caco-2 cells.



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Caption: Experimental workflow for investigating stachyose-induced apoptosis.



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Caption: Workflow for assessing the prebiotic effects of stachyose.

Conclusion

Stachyose tetrahydrate is a promising functional food ingredient and potential therapeutic agent. Its well-established prebiotic effects, coupled with its ability to induce apoptosis in colon cancer cells, highlight its multifaceted biological activities. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of **stachyose tetrahydrate** in human health and disease. Future research should focus on elucidating the precise molecular interactions of stachyose with gut microbial enzymes and host cell receptors to fully unravel its mechanisms of action and to develop targeted applications.

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